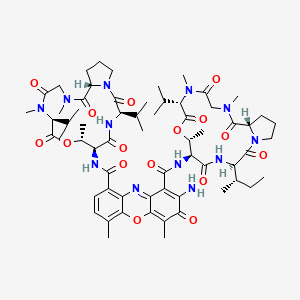

Actinomycin C

Description

Properties

IUPAC Name |

2-amino-1-N-(3-butan-2-yl-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-10-propan-2-yl-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl)-4,6-dimethyl-3-oxo-9-N-[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H88N12O16/c1-17-31(8)44-61(86)75-25-19-21-38(75)59(84)71(14)27-40(77)73(16)50(30(6)7)63(88)90-35(12)46(57(82)67-44)69-55(80)41-42(64)51(78)33(10)53-48(41)65-47-36(23-22-32(9)52(47)91-53)54(79)68-45-34(11)89-62(87)49(29(4)5)72(15)39(76)26-70(13)58(83)37-20-18-24-74(37)60(85)43(28(2)3)66-56(45)81/h22-23,28-31,34-35,37-38,43-46,49-50H,17-21,24-27,64H2,1-16H3,(H,66,81)(H,67,82)(H,68,79)(H,69,80) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCXJFISCRQIYID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C3=C(C(=O)C(=C4C3=NC5=C(C=CC(=C5O4)C)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)N)C)C(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H88N12O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1269.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2612-14-8, 8052-16-2 | |

| Record name | Actinomycin VI | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87221 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Actinomycin C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Actinomycin C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Actinomycin (B1170597) C, a member of the actinomycin family of chromopeptide lactone antibiotics, is a potent antineoplastic agent. Its primary mechanism of action involves the direct inhibition of transcription, a fundamental process in cellular function and proliferation. This technical guide provides a comprehensive overview of the molecular interactions and cellular consequences of Actinomycin C treatment. It details the process of DNA intercalation, the specific inhibition of RNA polymerase, and the downstream effects on cellular processes, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers in oncology, molecular biology, and pharmacology. It is important to note that in scientific literature, this compound and Actinomycin D are often used interchangeably due to their similar structures and mechanisms of action. The data and protocols presented in this guide are predominantly based on studies of Actinomycin D, which is the most well-characterized member of this class.

Core Mechanism: DNA Intercalation and Transcription Inhibition

The biological activity of this compound is primarily attributed to its ability to bind to double-stranded DNA, thereby physically obstructing the process of transcription.[1] This interaction is characterized by the insertion, or intercalation, of its planar phenoxazone ring between adjacent guanine-cytosine (G-C) base pairs.[2]

The specificity for G-C rich regions is a key feature of this compound's interaction with DNA.[3][4] The two cyclic pentapeptide lactone side chains of the molecule project into the minor groove of the DNA double helix, forming specific hydrogen bonds and van der Waals interactions that stabilize the complex.[2] This high-affinity binding induces conformational changes in the DNA structure, including unwinding and lengthening of the helix.

The stable this compound-DNA complex serves as a significant roadblock for RNA polymerase.[5] The presence of the intercalated drug prevents the polymerase from moving along the DNA template, effectively halting the elongation phase of transcription. This leads to a global downregulation of RNA synthesis, including messenger RNA (mRNA), ribosomal RNA (rRNA), and transfer RNA (tRNA). The inhibition of rRNA synthesis is particularly pronounced.[6]

Signaling Pathway of Transcription Inhibition

Caption: A diagram illustrating the primary mechanism of action of this compound, leading to transcription inhibition.

Quantitative Data

The following tables summarize key quantitative parameters related to the activity of Actinomycin D, a close analog of this compound.

Table 1: IC50 Values of Actinomycin D in Various Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| A2780 | Ovarian Cancer | 0.0017 | Not Specified |

| A549 | Lung Carcinoma | 0.000201 | 48 |

| PC3 | Prostate Cancer | 0.000276 | 48 |

| HCT-116 | Colorectal Cancer | 0.00285 (for Actinomycin V) | 48 |

| HT-29 | Colorectal Cancer | 0.00638 (for Actinomycin V) | 48 |

| SW620 | Colorectal Cancer | 0.00643 (for Actinomycin V) | 48 |

| SW480 | Colorectal Cancer | 0.00865 (for Actinomycin V) | 48 |

| MG63 | Osteosarcoma | ~1-5 (induces significant apoptosis) | 24 |

Data for Actinomycin V, a closely related analog, is included for comparative purposes.[7] IC50 values can vary depending on the specific experimental conditions and cell line.[7][8][9]

Table 2: DNA Binding Constants of Actinomycin D

The binding constant (K) is a measure of the affinity of a ligand for its binding site. Higher values indicate stronger binding.

| DNA Sequence | Binding Constant (M⁻¹) |

| TGCT | 6.4 x 10⁶ |

| GGC (weak sites) | ~10⁵ |

| CCG | Comparable to weak GGC sites |

| CCC | Comparable to weak GGC sites |

Binding constants were determined using DNase I footprinting on a 139-base-pair restriction fragment from pBR322 DNA.[4]

Secondary Mechanisms of Action

While transcription inhibition is the primary mechanism, this compound also exhibits other biological activities that contribute to its cytotoxicity.

Topoisomerase II Inhibition

Actinomycin D has been shown to stimulate DNA cleavage by topoisomerase II.[2][10] Topoisomerases are enzymes that resolve topological problems in DNA during replication and transcription. By stabilizing the topoisomerase II-DNA cleavage complex, Actinomycin D can lead to the accumulation of DNA strand breaks, further contributing to its cytotoxic effects.

Induction of Apoptosis

The profound disruption of cellular transcription ultimately triggers programmed cell death, or apoptosis. Actinomycin D has been shown to induce apoptosis in various cancer cell lines.[9] This process is often characterized by the activation of caspases and DNA fragmentation.

Experimental Workflow for Apoptosis Assay

Caption: A generalized workflow for quantifying apoptosis induced by this compound using flow cytometry.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

DNA Footprinting Assay

This technique is used to identify the specific DNA sequences to which this compound binds.

Principle: DNA bound by this compound is protected from enzymatic cleavage by DNase I. When the resulting DNA fragments are separated by gel electrophoresis, the binding sites appear as "footprints" – regions where the DNA ladder is absent.[3]

Protocol:

-

DNA Preparation: A DNA fragment of interest (e.g., a specific gene promoter) is radiolabeled at one end.

-

Binding Reaction: The labeled DNA is incubated with varying concentrations of Actinomycin D to allow for binding equilibrium to be reached.

-

DNase I Digestion: A limited amount of DNase I is added to the reaction mixture to randomly cleave the DNA backbone, with the exception of the regions protected by bound Actinomycin D. The reaction is stopped after a short incubation period.

-

Gel Electrophoresis: The DNA fragments are denatured and separated by size on a high-resolution polyacrylamide gel.

-

Autoradiography: The gel is exposed to X-ray film to visualize the radiolabeled DNA fragments. The footprint appears as a gap in the ladder of bands compared to a control lane without Actinomycin D.

Typical Reagent Concentrations:

-

Actinomycin D: Concentrations are varied to determine binding affinity, typically in the nanomolar to micromolar range.

-

DNase I: The concentration is optimized to achieve an average of one cleavage event per DNA molecule.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine the in vivo binding sites of proteins, and in the context of this compound, it can be adapted to map the locations of transcription machinery stalling.

Principle: Cells are treated with a cross-linking agent to covalently link proteins to the DNA they are bound to. The chromatin is then sheared, and an antibody specific to a protein of interest (e.g., RNA polymerase II) is used to immunoprecipitate the protein-DNA complexes. The DNA is then purified and can be analyzed by qPCR or sequencing (ChIP-seq).

Protocol:

-

Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.

-

Cell Lysis and Chromatin Shearing: Cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the target protein (e.g., RNA polymerase II). The antibody-protein-DNA complexes are then captured using protein A/G-coated magnetic beads.

-

Washing: The beads are washed to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: The protein-DNA complexes are eluted from the beads, and the cross-links are reversed by heating.

-

DNA Purification: The DNA is purified and can be used for downstream analysis.

ChIP-seq Workflow:

Caption: A schematic representation of the major steps involved in a ChIP-seq experiment.

Topoisomerase II Inhibition Assay

This assay is used to assess the effect of this compound on the activity of topoisomerase II.

Principle: Topoisomerase II can relax supercoiled plasmid DNA. The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose (B213101) gel electrophoresis. A decrease in the amount of supercoiled DNA and an increase in relaxed DNA indicates topoisomerase II activity. Inhibitors of this enzyme will prevent this conversion.[10]

Protocol:

-

Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA, topoisomerase II enzyme, and the appropriate buffer.

-

Inhibitor Addition: Varying concentrations of Actinomycin D are added to the reaction mixtures. A control reaction without the inhibitor is also prepared.

-

Incubation: The reactions are incubated at 37°C to allow the enzymatic reaction to proceed.

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.

-

Agarose Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and subjected to electrophoresis.

-

Visualization: The DNA bands are visualized by staining with a fluorescent dye (e.g., ethidium (B1194527) bromide) and imaging under UV light. Inhibition is observed as a retention of the supercoiled DNA band compared to the control.

Typical Reagent Concentrations:

-

Topoisomerase II: The amount of enzyme is optimized to achieve complete relaxation of the substrate DNA in the control reaction.

-

Actinomycin D: Tested over a range of concentrations to determine the IC50 for topoisomerase II inhibition.

Conclusion

The primary mechanism of action of this compound is the potent inhibition of transcription through high-affinity intercalation into G-C rich regions of DNA. This leads to the physical obstruction of RNA polymerase, resulting in a global shutdown of RNA synthesis and subsequent induction of apoptosis. Secondary mechanisms, such as the inhibition of topoisomerase II, further contribute to its cytotoxic and antineoplastic effects. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers seeking to further investigate the molecular pharmacology of this compound and to develop novel therapeutic strategies based on its mechanism of action. Further research is warranted to delineate the subtle differences in activity between this compound and its close analog, Actinomycin D, and to explore their full therapeutic potential.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. [Actinomycin D and its mechanisms of action] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binding of actinomycin D to DNA revealed by DNase I footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Site-specific binding constants for actinomycin D on DNA determined from footprinting studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dactinomycin - Wikipedia [en.wikipedia.org]

- 6. selleckchem.com [selleckchem.com]

- 7. Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of morpholinyl doxorubicins, doxorubicin, and actinomycin D on mammalian DNA topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Footprinting with MPE.Fe(II). Complementary-strand analyses of distamycin- and actinomycin-binding sites on heterogeneous DNA. | Semantic Scholar [semanticscholar.org]

- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Origin of Actinomycin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, origin, and foundational characterization of Actinomycin (B1170597) C, a significant member of the actinomycin family of chromopeptide antibiotics. It details the historical context of its discovery, the biological source, and the key experimental methodologies that were instrumental in its isolation, purification, and the elucidation of its structure and mechanism of action. This document synthesizes information from seminal scientific publications to offer a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

The discovery of actinomycins marked a pivotal moment in the "golden age" of antibiotic research. First identified in 1940 by Selman Waksman and H. Boyd Woodruff, the actinomycin complex, produced by soil-dwelling actinomycetes, was one of the first antibiotics isolated from this prolific group of bacteria.[1] While the initial crude mixture demonstrated potent antimicrobial activity, its high toxicity limited its therapeutic application. Subsequent research by Hans Brockmann and his colleagues in Germany led to the separation and characterization of individual components of the actinomycin complex, including the clinically significant Actinomycin C. This guide focuses on the discovery and origin of this compound, providing a detailed account for scientific professionals.

Discovery and Origin

The Pioneering Work of Waksman and Woodruff

In 1940, Selman Waksman and his graduate student, H. Boyd Woodruff, at the New Jersey Agricultural Experiment Station, Rutgers University, reported the discovery of a potent antibacterial substance from a soil actinomycete they named Actinomyces antibioticus.[1] This substance, which they called actinomycin, was notable for its activity against a wide range of bacteria. However, its high toxicity in animal models rendered it unsuitable for clinical use. This initial discovery, nevertheless, opened the door for further investigation into the chemical diversity and biological potential of actinomycetes.

The Contribution of Brockmann and the Isolation of this compound

In the late 1940s and early 1950s, the German chemist Hans Brockmann and his research group undertook a systematic investigation of the actinomycin complex. They successfully isolated and characterized a specific actinomycin complex, which they designated this compound, from cultures of Streptomyces chrysomallus. Through meticulous experimentation, they were able to separate the this compound complex into three closely related components: Actinomycin C1, C2, and C3.

The primary producing organism of this compound is the Gram-positive, soil-dwelling bacterium, Streptomyces chrysomallus.

Physicochemical and Structural Properties

The actinomycins are chromopeptide lactones, characterized by a planar phenoxazinone chromophore linked to two identical or different pentapeptide lactone rings. The components of the this compound complex differ in the amino acid composition of their pentapeptide chains.

-

Actinomycin C1 (also known as Actinomycin D): The pentapeptide chains consist of L-threonine, D-valine, L-proline, sarcosine, and L-N-methylvaline.

-

Actinomycin C2: One of the D-valine residues is replaced by D-allo-isoleucine.

-

Actinomycin C3: Both D-valine residues are replaced by D-allo-isoleucine.

The structural variations among the this compound components are summarized in the table below.

| Property | Actinomycin C1 (D) | Actinomycin C2 | Actinomycin C3 |

| Molecular Formula | C62H86N12O16 | C63H88N12O16 | C64H90N12O16 |

| Molecular Weight | 1255.4 g/mol | 1269.4 g/mol | 1283.5 g/mol |

| Peptide Chain Amino Acids | L-Threonine, D-Valine, L-Proline, Sarcosine, L-N-Methylvaline | L-Threonine, D-Valine, D-allo-Isoleucine, L-Proline, Sarcosine, L-N-Methylvaline | L-Threonine, D-allo-Isoleucine, L-Proline, Sarcosine, L-N-Methylvaline |

Experimental Protocols

Isolation and Purification of this compound (Based on Early Methodologies)

The following protocol is a generalized representation of the early methods used for the isolation and purification of this compound from Streptomyces chrysomallus fermentation broth.

1. Fermentation:

-

Inoculate a suitable liquid culture medium with a spore suspension of Streptomyces chrysomallus.

-

Incubate the culture under aerobic conditions at approximately 28°C for 7-10 days. The broth will typically develop a characteristic orange-red color, indicating the production of actinomycins.

2. Extraction:

-

Separate the mycelium from the culture broth by filtration or centrifugation.

-

Extract the culture filtrate and the mycelial cake with an organic solvent such as ethyl acetate.

-

Combine the organic extracts and concentrate them under reduced pressure to yield a crude, reddish-brown oily residue.

3. Chromatographic Separation:

-

The crude extract was then subjected to column chromatography for purification.

-

Column Packing: A glass column is packed with a suitable adsorbent, such as silica (B1680970) gel or alumina, suspended in a non-polar solvent like petroleum ether or hexane.

-

Loading: The crude extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of the adsorbent, which is then carefully layered on top of the column.

-

Elution: The column is eluted with a gradient of solvents of increasing polarity. For example, starting with petroleum ether and gradually introducing more polar solvents like diethyl ether, ethyl acetate, and methanol.

-

Fraction Collection: Fractions of the eluate are collected and monitored for the presence of the colored actinomycin compounds.

-

Separation of C1, C2, and C3: The separation of the individual components of the this compound complex was a significant challenge. Brockmann and his colleagues employed counter-current distribution (CCD) and partition chromatography on cellulose (B213188) columns with solvent systems like butanol-toluene-water to achieve this separation.

Elucidation of the Mechanism of Action: DNA Intercalation

The groundbreaking work of Reich, Goldberg, and Müller in the early 1960s established that the biological activity of actinomycin is due to its ability to bind to DNA and inhibit RNA synthesis.[2][3][4]

Key Experiment: Inhibition of RNA Polymerase [3]

-

Objective: To determine if actinomycin directly inhibits the enzymatic synthesis of RNA.

-

Methodology:

-

An in vitro RNA synthesis system was established using a purified RNA polymerase enzyme, a DNA template (e.g., calf thymus DNA), and the four ribonucleoside triphosphates (ATP, GTP, CTP, UTP), one of which was radioactively labeled (e.g., ¹⁴C-ATP).

-

The reaction was initiated by the addition of the enzyme.

-

At various time points, aliquots of the reaction mixture were taken, and the acid-insoluble radioactivity was measured. This corresponds to the amount of newly synthesized RNA.

-

The experiment was repeated in the presence of increasing concentrations of Actinomycin D (C1).

-

-

Results: Actinomycin D potently inhibited the incorporation of the radiolabeled nucleotide into RNA in a dose-dependent manner. This demonstrated a direct inhibition of the RNA polymerase reaction.

Key Experiment: DNA Binding Studies using UV-Vis Spectroscopy

-

Objective: To demonstrate a direct physical interaction between actinomycin and DNA.

-

Methodology:

-

The UV-Visible absorption spectrum of a solution of Actinomycin D in a suitable buffer was recorded. Actinomycin has a characteristic absorption maximum in the visible region (around 440 nm).

-

A solution of DNA (e.g., calf thymus DNA) was added to the actinomycin solution.

-

The absorption spectrum of the actinomycin-DNA mixture was recorded.

-

-

Results: Upon the addition of DNA, a significant change in the absorption spectrum of actinomycin was observed. This included a bathochromic shift (a shift to longer wavelengths) and a hypochromic effect (a decrease in absorbance). These spectral changes are indicative of a direct binding interaction between the actinomycin chromophore and the DNA molecule.

Biosynthesis of this compound

The biosynthesis of the this compound chromophore, 3-hydroxy-4-methylanthranilic acid (4-MHA), begins with the amino acid L-tryptophan. The pentapeptide chains are assembled by a non-ribosomal peptide synthetase (NRPS) machinery. The final step involves the oxidative dimerization of two 4-MHA-pentapeptide lactone monomers.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow from the isolation of the producing organism to the characterization of this compound.

Conclusion

The discovery and characterization of this compound represent a landmark achievement in the field of natural product chemistry and antibiotic research. The pioneering work of Waksman and Woodruff, followed by the detailed investigations of Brockmann and others, not only provided a powerful new class of molecules with significant biological activity but also laid the groundwork for future research into their mechanism of action and therapeutic potential. The legacy of this compound continues to this day, with its derivatives, particularly Actinomycin D (C1), remaining a valuable tool in cancer chemotherapy and molecular biology research. This guide has provided a comprehensive overview of the foundational science behind this important natural product, intended to serve as a valuable resource for the scientific community.

References

- 1. pnas.org [pnas.org]

- 2. Studies of the binding of actinomycin and related compounds to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Basis of actinomycin action. I. DNA binding and inhibition of RNA-polymerase synthetic reactions by actinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Actinomycin and nucleic acid function - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of Actinomycin C

This guide provides a comprehensive overview of the molecular structure of Actinomycin (B1170597) C, a chromopeptide antibiotic with significant applications in molecular biology and cancer therapy. The content is tailored for researchers, scientists, and drug development professionals, offering detailed structural information, experimental methodologies, and quantitative data.

Core Molecular Structure

Actinomycin C is a complex molecule comprising a planar phenoxazone chromophore linked to two cyclic pentapeptide lactone rings.[1] It is typically isolated as a mixture of three main components: this compound₁, this compound₂, and this compound₃. These variants differ in the amino acid composition of their pentapeptide chains.[2][3]

Table 1: Physicochemical Properties of this compound Variants

| Property | This compound₁ (Dactinomycin) | This compound₂ | This compound₃ |

| Molecular Formula | C₆₂H₈₆N₁₂O₁₆[4] | C₆₃H₈₈N₁₂O₁₆[5] | C₆₄H₉₀N₁₂O₁₆[6] |

| Molecular Weight | 1255.4 g/mol [4] | 1269.4 g/mol [5] | 1283.5 g/mol [6] |

| Appearance | Bright red rhomboid prisms or red powder | - | - |

The core structure consists of a 2-aminophenoxazin-3-one chromophore, which is responsible for the molecule's characteristic color and its ability to intercalate into DNA.[7] Attached to this chromophore are two identical or different pentapeptide lactone rings. The amino acid sequence of these rings determines the specific analogue of this compound.

Table 2: Amino Acid Composition of the Pentapeptide Chains in this compound Variants

| Position | This compound₁ (Dactinomycin) | This compound₂ | This compound₃ |

| 1 | L-threonine | L-threonine | L-threonine |

| 2 | D-valine | D-valine / D-allo-isoleucine | D-allo-isoleucine |

| 3 | L-proline | L-proline | L-proline |

| 4 | Sarcosine (N-methylglycine) | Sarcosine (N-methylglycine) | Sarcosine (N-methylglycine) |

| 5 | N-methyl-L-valine | N-methyl-L-valine | N-methyl-L-valine |

Note: In this compound₂, one of the D-valine residues is replaced by D-allo-isoleucine, while in this compound₃, both D-valine residues are replaced by D-allo-isoleucine.[2][3]

Figure 1. Amino acid composition of the pentapeptide rings in this compound variants.

Biosynthesis

The biosynthesis of this compound is a complex process involving both non-ribosomal peptide synthetases (NRPSs) and other ancillary enzymes. The phenoxazone chromophore is derived from the oxidative condensation of two molecules of 3-hydroxy-4-methylanthranilic acid (4-MHA).[8] The pentapeptide chains are assembled by a multi-modular NRPS system.[3][9]

Figure 2. Simplified biosynthetic pathway of this compound.

Mechanism of Action: DNA Intercalation

The primary mechanism of action of this compound is its ability to intercalate into double-stranded DNA, thereby inhibiting transcription.[7] The planar phenoxazone ring inserts itself between adjacent guanine-cytosine (G-C) base pairs, while the two pentapeptide lactone rings fit into the minor groove of the DNA double helix.[10] This interaction is highly specific for G-C rich regions.[7] The formation of this stable DNA-drug complex physically obstructs the progression of RNA polymerase along the DNA template, leading to a halt in RNA synthesis.[10]

Figure 3. Mechanism of this compound intercalation into DNA and subsequent transcription inhibition.

Experimental Protocols

X-ray Crystallography of Actinomycin-DNA Complex

The three-dimensional structure of this compound in complex with DNA has been elucidated through X-ray crystallography. The following is a generalized protocol based on published studies.[2][11]

Materials:

-

Purified Actinomycin D (C₁)

-

Synthetic DNA oligonucleotide (e.g., d(ATGCAT))[12]

-

Crystallization buffer: 40 mM sodium cacodylate (pH 6.0), 10 mM BaCl₂, 3 mM spermine, 4% MPD solution[11]

-

Reservoir solution: 50% MPD[2]

-

Cryoprotectant (if needed, often the reservoir solution is sufficient)

Procedure:

-

Sample Preparation: Prepare a solution containing the DNA oligonucleotide at a concentration of 1.3 mM and Actinomycin D at 1.3 mM.[11]

-

Crystallization Setup: Use the vapor diffusion method (hanging or sitting drop). Mix the sample solution with an equal volume of the reservoir solution on a siliconized cover slip (for hanging drop) or in the drop well (for sitting drop).[11]

-

Equilibration: Seal the well containing the reservoir solution and the drop, and equilibrate at 4°C.[2]

-

Crystal Growth: Crystals typically appear within a few days to a week.

-

Crystal Harvesting and Mounting: Carefully remove a single crystal from the drop using a cryo-loop and flash-cool it in liquid nitrogen.

-

Data Collection: Mount the frozen crystal on a goniometer in an X-ray diffractometer. Collect diffraction data at a cryogenic temperature (e.g., 100 K).

-

Structure Determination: Process the diffraction data to determine the unit cell dimensions and space group. Solve the structure using molecular replacement or anomalous diffraction methods, followed by refinement.[11]

Figure 4. Experimental workflow for X-ray crystallography of an Actinomycin-DNA complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique to study the solution structure and dynamics of this compound and its interaction with DNA.[3][4]

Materials:

-

Purified Actinomycin D (C₁)

-

Deuterated solvent (e.g., deuterated dimethyl sulfoxide, DMSO-d₆)[4]

-

NMR tubes (5 mm)

-

NMR spectrometer

Procedure for 1D ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of Actinomycin D in approximately 0.5 mL of DMSO-d₆ in a clean, dry vial.

-

Transfer to NMR Tube: Filter the solution into a 5 mm NMR tube to a height of about 4-5 cm.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shimming: Shim the magnetic field to obtain a homogeneous field, resulting in sharp spectral lines.

-

Acquisition: Acquire a 1D ¹H NMR spectrum. Typical parameters include a 90° pulse, a spectral width covering the proton chemical shift range, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and perform baseline correction.

-

Analysis: Integrate the signals and analyze the chemical shifts and coupling constants to elucidate the structure.

DNase I Footprinting Assay

This assay is used to determine the specific DNA sequence where this compound binds.

Materials:

-

DNA fragment of interest, end-labeled with a radioactive isotope (e.g., ³²P)

-

This compound solution of varying concentrations

-

DNase I

-

DNase I footprinting buffer

-

Stop solution (containing EDTA)

-

Polyacrylamide gel for electrophoresis

Procedure:

-

Binding Reaction: Incubate the end-labeled DNA with different concentrations of this compound to allow binding.

-

DNase I Digestion: Add a limited amount of DNase I to the reaction mixtures to partially digest the DNA. The bound this compound will protect the DNA from cleavage at its binding site.

-

Reaction Termination: Stop the digestion by adding a stop solution containing EDTA.

-

Analysis: Separate the DNA fragments by denaturing polyacrylamide gel electrophoresis.

-

Visualization: Visualize the DNA fragments by autoradiography. The "footprint" will appear as a region on the gel with no bands, corresponding to the DNA sequence protected by this compound.[2][13]

Quantitative Data

The interaction of this compound with DNA has been quantified using various biophysical techniques. The binding affinity is typically high, especially for G-C rich sequences.

Table 3: Thermodynamic Parameters for Actinomycin D Binding to DNA

| DNA Sequence | Kb (M⁻¹) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Reference |

| Calf Thymus DNA | - | - | ~0 to -1 | - | [13] |

| 5'-TGCA-3' | High | - | - | Favorable | [13] |

| 5'-CGTCGACG-3' | High (cooperative) | - | - | - | [14] |

Note: Data for this compound₂ and C₃ are less abundant in the literature, but their binding affinities are expected to be in a similar range to Actinomycin D (C₁).

Signaling Pathways

Recent studies have shown that in addition to its direct effect on transcription, this compound can induce apoptosis (programmed cell death) through various signaling pathways.

One of the key mechanisms involves the downregulation of anti-apoptotic proteins like Mcl-1.[6] Actinomycin V, a related analogue, has been shown to induce apoptosis through the mitochondrial pathway and by inhibiting the PI3K/AKT signaling pathway.[10] Inhibition of the PI3K/AKT pathway can lead to the activation of pro-apoptotic proteins and caspases.

Figure 5. Signaling pathways modulated by this compound leading to apoptosis.

This guide provides a foundational understanding of the molecular structure and function of this compound. Further research into the specific activities of its different analogues and their interactions with various cellular components will continue to expand its utility in both research and clinical settings.

References

- 1. Experimental Design [web.mit.edu]

- 2. DNase I footprinting [gene.mie-u.ac.jp]

- 3. oncology.wisc.edu [oncology.wisc.edu]

- 4. NMR study of the solution conformation of actinomycin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stopped-flow kinetic studies of actinomycin binding to DNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Actinomycin D synergistically enhances the efficacy of the BH3 mimetic ABT-737 by downregulating Mcl-1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemotherapy - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Actinomycin V Induces Apoptosis Associated with Mitochondrial and PI3K/AKT Pathways in Human CRC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DNase I Footprinting - Creative BioMart [creativebiomart.net]

- 12. mybiosource.com [mybiosource.com]

- 13. research.fredhutch.org [research.fredhutch.org]

- 14. pnas.org [pnas.org]

The Molecular Dance: An In-depth Guide to Actinomycin C's Intercalation with DNA

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been released today, detailing the intricate molecular interactions between the potent antitumor antibiotic Actinomycin (B1170597) C (commonly known as Actinomycin D) and deoxyribonucleic acid (DNA). This whitepaper offers researchers, scientists, and drug development professionals a deep dive into the core mechanism of DNA intercalation by Actinomycin C, supported by quantitative data, detailed experimental protocols, and novel visualizations of the involved molecular pathways.

This compound's ability to inhibit transcription by binding to DNA has made it a cornerstone of cancer chemotherapy and a vital tool in molecular biology research. This guide synthesizes decades of scientific inquiry to present a clear and detailed understanding of this critical interaction.

The Core Mechanism: A Two-Fold Interaction

This compound's interaction with DNA is a sophisticated process, primarily driven by two key features of its molecular structure: the planar phenoxazone ring system and two cyclic pentapeptide lactone rings. The binding process can be summarized as follows:

-

Intercalation of the Phenoxazone Ring: The flat phenoxazone ring of this compound inserts itself between adjacent guanine-cytosine (G-C) base pairs in the DNA double helix.[1][2] This intercalation event is the foundational step of the binding process and is stabilized by extensive stacking interactions between the phenoxazone ring and the guanine (B1146940) bases.[1] This insertion causes a significant structural distortion of the DNA, including unwinding and bending of the helical axis.[3]

-

Minor Groove Binding of the Pentapeptide Rings: The two cyclic pentapeptide lactone rings, attached to the phenoxazone chromophore, project into the minor groove of the DNA.[1][2] These pentapeptide rings play a crucial role in the sequence specificity of this compound, showing a strong preference for GpC sequences.[1][2] This specificity arises from the formation of specific hydrogen bonds between the threonine residues in the pentapeptide rings and the N3 and 2-amino groups of the guanine bases. The pentapeptide rings also engage in numerous van der Waals interactions with the sugar-phosphate backbone and the edges of the base pairs in the widened minor groove, further stabilizing the complex.

This dual-mode of binding, combining intercalation with minor groove interaction, results in a remarkably stable and long-lived complex, effectively acting as a roadblock for RNA polymerase and thereby inhibiting gene transcription.

Visualizing the Intercalation and Experimental Workflow

To provide a clearer understanding of these complex processes, the following diagrams have been generated using the Graphviz (DOT language).

References

- 1. The structural basis of actinomycin D–binding induces nucleotide flipping out, a sharp bend and a left-handed twist in CGG triplet repeats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. DNA bending and unwinding associated with actinomycin D antibiotics bound to partially overlapping sites on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Transcription Inhibition: A Technical Guide to Actinomycin C's Effect on RNA Polymerase Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Actinomycin (B1170597) C, also widely known as Actinomycin D, is a potent polypeptide antibiotic that has been a cornerstone in molecular biology research and cancer therapy for decades. Its profound inhibitory effect on transcription is central to its biological activity. This technical guide provides an in-depth exploration of the molecular mechanisms by which Actinomycin C modulates the activity of RNA polymerases. We will delve into its mechanism of action, the differential sensitivity of RNA polymerase subtypes, and present key quantitative data. Furthermore, this guide will furnish detailed experimental protocols for assessing its inhibitory effects and visualize the intricate signaling pathways it perturbs, offering a comprehensive resource for professionals in the field.

Mechanism of Action: A Physical Blockade to Transcription

This compound exerts its primary effect by directly binding to double-stranded DNA, thereby physically obstructing the process of transcription.[1][2] The core of this mechanism lies in the intercalation of its planar phenoxazone ring between adjacent guanine-cytosine (G-C) base pairs in the DNA helix.[1][3] This intercalation is stabilized by the two cyclic pentapeptide chains of the molecule, which fit snugly into the minor groove of the DNA.[4]

This binding event induces a conformational change in the DNA, distorting the helical structure.[5] The presence of the bulky this compound-DNA complex serves as a significant roadblock for the translocating RNA polymerase enzyme. As the polymerase moves along the DNA template, it encounters this complex and its progression is halted, effectively preventing the elongation of the nascent RNA chain.[5][6] This leads to a global inhibition of transcription for all three major eukaryotic RNA polymerases: RNA Polymerase I, II, and III.[3]

Figure 1: Mechanism of this compound-mediated transcription inhibition.

Differential Sensitivity of RNA Polymerases

A key aspect of this compound's activity is its differential effect on the three major eukaryotic RNA polymerases. Transcription by RNA Polymerase I (Pol I), which is responsible for the synthesis of ribosomal RNA (rRNA) in the nucleolus, is the most sensitive to the drug.[3] This heightened sensitivity is attributed to the high GC content and the high transcriptional activity of ribosomal DNA (rDNA) genes.[7]

RNA Polymerase II (Pol II), which transcribes protein-coding messenger RNA (mRNA), and RNA Polymerase III (Pol III), which synthesizes transfer RNA (tRNA) and other small RNAs, are less sensitive and require higher concentrations of this compound for inhibition.[3] This differential sensitivity allows researchers to selectively inhibit rRNA synthesis at low concentrations of the drug, making it a valuable tool for studying ribosome biogenesis and its role in cellular processes.

Quantitative Data on RNA Polymerase Inhibition

The inhibitory potency of this compound against different RNA polymerases is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes approximate IC50 values gathered from various studies. It is important to note that these values can vary depending on the specific experimental conditions, such as the cell type, the purity of the enzyme, and the in vitro or in vivo assay system used.

| RNA Polymerase | Approximate IC50 | Reference |

| RNA Polymerase I | ~0.05 µg/mL | [3][8] |

| RNA Polymerase II | ~0.5 µg/mL | [3][8] |

| RNA Polymerase III | ~5 µg/mL | [3][8] |

Experimental Protocols

In Vitro Transcription Assay

This assay directly measures the effect of this compound on the activity of purified RNA polymerase.

Materials:

-

Purified RNA Polymerase (I, II, or III)

-

Linear DNA template containing the appropriate promoter

-

Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP)

-

[α-³²P]-UTP (radiolabeled)

-

Transcription buffer (containing MgCl₂, DTT, etc.)

-

This compound stock solution (in DMSO)

-

Stop solution (e.g., EDTA)

-

Scintillation cocktail and counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the transcription buffer, DNA template, and non-radiolabeled rNTPs.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a vehicle control (DMSO only).

-

Enzyme Addition: Initiate the reaction by adding the purified RNA polymerase and [α-³²P]-UTP.

-

Incubation: Incubate the reaction at the optimal temperature for the specific polymerase (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding the stop solution.

-

Precipitation and Washing: Precipitate the radiolabeled RNA transcripts using trichloroacetic acid (TCA) and collect them on glass fiber filters. Wash the filters to remove unincorporated nucleotides.

-

Quantification: Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Cell-Based mRNA Stability Assay

This assay assesses the effect of transcription inhibition on the stability of specific mRNAs within cells.

Materials:

-

Cultured cells of interest

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

TRIzol reagent or other RNA extraction kit

-

Reverse transcriptase and reagents for cDNA synthesis

-

qPCR master mix and primers for the gene of interest and a stable housekeeping gene

-

qPCR instrument

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere and grow to a desired confluency.

-

Treatment: Treat the cells with a concentration of this compound known to inhibit Pol II transcription (e.g., 5 µg/mL). Collect a sample at time zero (before adding the inhibitor).

-

Time Course: Collect cell samples at various time points after this compound addition (e.g., 0, 2, 4, 6, 8 hours).

-

RNA Extraction: Isolate total RNA from the collected cell samples.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA.

-

qPCR: Perform quantitative PCR to measure the relative abundance of the mRNA of interest and the housekeeping gene at each time point.

-

Data Analysis: Normalize the expression of the gene of interest to the housekeeping gene. Plot the relative mRNA levels against time to determine the mRNA half-life.

Figure 2: A typical experimental workflow for an mRNA stability assay.

Signaling Pathways Affected by this compound

The inhibition of transcription by this compound triggers a cascade of cellular stress responses, leading to the activation of various signaling pathways, most notably those involved in apoptosis (programmed cell death).

-

p53-Dependent Apoptosis: By causing DNA damage and inhibiting ribosome biogenesis (nucleolar stress), this compound can activate the tumor suppressor protein p53.[9] Activated p53 can then induce the expression of pro-apoptotic proteins like PUMA, leading to the intrinsic (mitochondrial) pathway of apoptosis.[9]

-

PI3K/AKT and MAPK Pathways: Studies have shown that this compound can modulate the activity of the PI3K/AKT and MAPK signaling pathways.[10] The PI3K/AKT pathway is a crucial survival pathway, and its inhibition can contribute to apoptosis. The MAPK pathway, on the other hand, can have dual roles in either promoting survival or apoptosis depending on the cellular context.

-

Extrinsic Apoptosis Pathway: this compound has also been shown to sensitize cancer cells to apoptosis induced by the extrinsic pathway.[6] It can upregulate the expression of components of the TNF/TNFR family, leading to enhanced caspase-8 activation.[6]

Figure 3: Overview of signaling pathways affected by this compound.

Conclusion

This compound remains an indispensable tool in molecular and cellular biology, providing a potent and relatively rapid means to inhibit transcription. Its well-characterized mechanism of action, centered on DNA intercalation and the physical obstruction of RNA polymerase, allows for the precise dissection of transcriptional and post-transcriptional regulatory events. The differential sensitivity of the RNA polymerases to this compound further enhances its utility, enabling the selective targeting of ribosome biogenesis. Understanding the quantitative aspects of its inhibitory effects, the appropriate experimental methodologies for its use, and the downstream signaling consequences of transcription inhibition is crucial for its effective application in research and for appreciating its therapeutic potential in oncology. This guide provides a foundational resource for professionals seeking to leverage the power of this compound in their scientific endeavors.

References

- 1. Inhibiting transcription in cultured metazoan cells with actinomycin D to monitor mRNA turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Inhibiting eukaryotic transcription: Which compound to choose? How to evaluate its activity? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 5. semanticscholar.org [semanticscholar.org]

- 6. pnas.org [pnas.org]

- 7. Sensitivity of RNA synthesis to actinomycin D inhibition is dependent on the frequency of transcription: a mathematical model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Actinomycin D upregulates proapoptotic protein Puma and downregulates Bcl-2 mRNA in normal peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Biological and Chemical Properties of Actinomycin C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of Actinomycin (B1170597) C, a potent antitumor antibiotic. The document details its mechanism of action, quantitative activity, and impact on critical cellular pathways, offering valuable insights for researchers in oncology and drug development.

Chemical and Physical Properties

Actinomycin C is a chromopeptide lactone antibiotic produced by various species of Streptomyces. It is part of a family of closely related compounds, with Actinomycin D being the most well-studied member; the two are often used interchangeably in scientific literature. The core chemical structure consists of a planar phenoxazinone chromophore linked to two cyclic pentapeptide side chains.

| Property | Value | Reference |

| Molecular Formula | C63H88N12O16 | [1][2] |

| Molecular Weight | 1269.4 g/mol | [1][2] |

| Appearance | Bright red, rhomboid prisms | [3] |

| CAS Number | 8052-16-2 | [1][4] |

| Solubility | Soluble in alcohol, propylene (B89431) glycol, and water/glycol mixtures. Dilute solutions are light-sensitive. | [3] |

Mechanism of Action: DNA Intercalation

The primary mechanism of action for this compound is the inhibition of transcription. This is achieved through the intercalation of its planar phenoxazinone ring into the minor groove of double-stranded DNA, primarily at guanine-cytosine (G-C) rich sequences. The two cyclic pentapeptides extend over the minor groove, stabilizing the drug-DNA complex. This physical obstruction prevents the progression of RNA polymerase along the DNA template, thereby halting the synthesis of RNA and, consequently, protein synthesis. This disruption of essential cellular processes is particularly effective against rapidly proliferating cancer cells.[5][6][7]

Quantitative Data: DNA Binding Affinity

The affinity of Actinomycin D for DNA has been quantitatively assessed, with binding constants varying depending on the specific DNA sequence.

| DNA Sequence | Binding Constant (Kb) (M-1) | Reference |

| Calf Thymus DNA | 3.65 x 107 | [8] |

| TGCT | 6.4 x 106 | [9] |

Biological Activity and Therapeutic Applications

This compound is a potent cytotoxic agent with significant antitumor activity. It is used in the treatment of various cancers, including Wilms' tumor, rhabdomyosarcoma, and Ewing's sarcoma.[10][11] Its efficacy stems from its ability to induce cell cycle arrest and apoptosis in cancer cells.

Quantitative Data: Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) of Actinomycin D has been determined in a variety of cancer cell lines, demonstrating its potent cytotoxic effects.

| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) | Reference |

| HCT-116 | Colorectal Cancer | 2.85 ± 0.10 | 48 | [12] |

| HT-29 | Colorectal Cancer | 6.38 ± 0.46 | 48 | [12] |

| SW620 | Colorectal Cancer | 6.43 ± 0.16 | 48 | [12] |

| SW480 | Colorectal Cancer | 8.65 ± 0.31 | 48 | [12] |

| A549 | Lung Cancer | 0.201 | 48 | [13] |

| PC3 | Prostate Cancer | 0.276 | 48 | [13] |

| A2780 | Ovarian Cancer | 1.7 | Not Specified | [13] |

| Aerodigestive Tract Cancers | Various | 0.021–2.96 | Not Specified | [14] |

Impact on Cellular Signaling Pathways

This compound exerts its cytotoxic effects by modulating several key cellular signaling pathways, primarily leading to the activation of p53, cell cycle arrest, and apoptosis.

Activation of the p53 Signaling Pathway

This compound is a potent activator of the p53 tumor suppressor protein. By causing DNA damage and ribosomal stress, it triggers a signaling cascade that leads to the stabilization and activation of p53. Activated p53 then transcriptionally upregulates a host of target genes involved in cell cycle arrest and apoptosis.[10][15][16]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. merckmillipore.com [merckmillipore.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. MTT (Assay protocol [protocols.io]

- 7. Actinomycin V Induces Apoptosis Associated with Mitochondrial and PI3K/AKT Pathways in Human CRC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Site-specific binding constants for actinomycin D on DNA determined from footprinting studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. An Integrated Analysis of Mechanistic Insights into Biomolecular Interactions and Molecular Dynamics of Bio-Inspired Cu(II) and Zn(II) Complexes towards DNA/BSA/SARS-CoV-2 3CLpro by Molecular Docking-Based Virtual Screening and FRET Detection [mdpi.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. Context-dependent activation of p53 target genes and induction of apoptosis by actinomycin D in aerodigestive tract cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. AKT mediates actinomycin D-induced p53 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Specific activation of the p53 pathway by low dose actinomycin D: a new route to p53 based cyclotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Actinomycin C: A Technical Guide for Molecular and Cell Biology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Actinomycin (B1170597) C, also known as Dactinomycin, is a potent polypeptide antibiotic isolated from Streptomyces species.[1] Its well-established ability to intercalate into DNA and inhibit transcription has made it an indispensable tool in molecular and cell biology research.[2] This technical guide provides an in-depth overview of Actinomycin C's mechanism of action, its diverse applications in studying fundamental cellular processes, and detailed protocols for its use in experimental settings.

Mechanism of Action

This compound exerts its biological effects primarily by intercalating into the minor groove of double-stranded DNA. This interaction preferentially occurs at G-C rich sequences. The physical presence of the drug in the DNA duplex obstructs the progression of RNA polymerase, thereby inhibiting transcription.[2] While it can inhibit all three eukaryotic RNA polymerases, it shows a degree of selectivity, with RNA polymerase I being the most sensitive.

Beyond transcription inhibition, this compound can also stabilize topoisomerase I-DNA covalent complexes, further contributing to DNA damage and cellular stress.[2] These primary actions trigger a cascade of downstream cellular responses, including cell cycle arrest, apoptosis, and the modulation of various signaling pathways.

Data Presentation: Quantitative Parameters of this compound

The effective concentration of this compound can vary significantly depending on the cell type, experimental objective, and duration of treatment. The following tables summarize key quantitative data for easy reference.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) |

| A2780 | Ovarian Cancer | 1.7 | Not Specified |

| A549 | Lung Cancer | 0.201 | 48 |

| PC3 | Prostate Cancer | 0.276 | 48 |

| HCT-116 | Colorectal Cancer | 2.85 (Actinomycin V) | 48[3] |

| HT-29 | Colorectal Cancer | 6.38 (Actinomycin V) | 48[3] |

| SW620 | Colorectal Cancer | 6.43 (Actinomycin V) | 48[3] |

| SW480 | Colorectal Cancer | 8.65 (Actinomycin V) | 48[3] |

| HepG2 | Hepatocellular Carcinoma | 9,500 (as µg/mL) | Not Specified[4] |

| MCF-7 | Breast Cancer | 20,900 (as µg/mL) | Not Specified[4] |

| B104-1-1 | Neuroblastoma | ~1 | Not Specified[5] |

Note: IC50 values can be influenced by the specific assay conditions and should be determined empirically for each experimental system.

Table 2: Recommended Concentration Ranges for Common Applications

| Application | Concentration Range | Typical Incubation Time | Key Considerations |

| Transcription Inhibition (mRNA half-life studies) | 1 - 10 µg/mL | 1 - 24 h | Concentration and time should be optimized to inhibit transcription without inducing significant apoptosis.[6] |

| Apoptosis Induction | 10 - 1000 nM (0.01 - 1 µM) | 6 - 48 h | Dose and time-dependent; higher concentrations and longer incubation times generally lead to increased apoptosis.[2][7] |

| Cell Cycle Arrest | 1 - 10 nM | 24 - 48 h | Low doses can induce a reversible G1 arrest.[5] |

Signaling Pathways Modulated by this compound

This compound is a potent modulator of several critical signaling pathways, primarily as a consequence of the cellular stress induced by transcription inhibition and DNA damage.

p53 Signaling Pathway

Low doses of this compound are known to specifically activate the p53 pathway.[8][9] This activation is a key mechanism underlying its pro-apoptotic and cell cycle arrest effects. The proposed mechanism involves the inhibition of ribosome biogenesis, which leads to the release of ribosomal proteins that bind to and inhibit MDM2, a key negative regulator of p53. This results in p53 stabilization, phosphorylation, and activation of its downstream targets.[10][11]

Caption: this compound-induced p53 pathway activation.

NF-κB Signaling Pathway

This compound can lead to the "superinduction" of the NF-κB signaling pathway, particularly when used in combination with pro-inflammatory cytokines like IL-1β.[12] This is thought to occur because this compound inhibits the transcription of IκBα, the primary inhibitor of NF-κB. Without the replenishment of IκBα, activated NF-κB remains in the nucleus, leading to a sustained and enhanced transcriptional response of its target genes.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. Actinomycin D | Cell Signaling Technology [cellsignal.com]

- 3. Inhibiting transcription in cultured metazoan cells with actinomycin D to monitor mRNA turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous inhibition of mitogen-activated protein kinase and phosphatidylinositol 3-kinase pathways augment the sensitivity to actinomycin D in Ewing sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stimulus-selective crosstalk via the NF-κB signaling system reinforces innate immune response to alleviate gut infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Specific activation of the p53 pathway by low dose actinomycin D: a new route to p53 based cyclotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Context-dependent activation of p53 target genes and induction of apoptosis by actinomycin D in aerodigestive tract cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. AKT mediates actinomycin D-induced p53 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Superinduction of NF-kappa B by actinomycin D and cycloheximide in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a Chromopeptide Antibiotic: Early Studies and Discovery of Actinomycin C

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The mid-20th century marked a golden era in antibiotic discovery, a period of intense exploration into the microbial world for novel therapeutic agents. Among the significant discoveries of this time were the actinomycins, a family of chromopeptide lactone antibiotics produced by various species of Streptomyces. First isolated in 1940 by Waksman and Woodruff, the actinomycins quickly garnered attention for their potent antibacterial and, subsequently, antitumor properties. This guide delves into the early, pivotal studies of a prominent member of this family, Actinomycin (B1170597) C, focusing on its discovery, isolation, characterization, and initial biological evaluation.

The pioneering work on Actinomycin C was notably advanced by the German chemist Hans Brockmann and his colleagues in the early 1950s. Their research elucidated that this compound was not a single entity but a complex of closely related compounds, which they successfully separated and partially characterized. These early investigations laid the groundwork for understanding the structure-activity relationships of actinomycins and paved the way for their eventual clinical applications.

This technical guide provides a comprehensive overview of these foundational studies, presenting quantitative data in structured tables, detailing early experimental protocols, and visualizing key processes through diagrams to offer a thorough understanding of the initial scientific journey of this compound.

Discovery and Isolation of the this compound Complex

The discovery of this compound is credited to the systematic screening of actinomycetes for antibiotic production. Early research identified Streptomyces chrysomallus as a producer of a potent, red-pigmented antibiotic substance, which was named this compound.

Producing Microorganism

The primary source for the initial isolation of this compound was the soil bacterium Streptomyces chrysomallus. Strains of this microorganism were found to secrete a mixture of actinomycins into the fermentation broth.

Early Fermentation and Extraction Protocols

The initial production of this compound involved submerged culture fermentation of Streptomyces chrysomallus. While specific media compositions varied, they generally consisted of a carbon source (like glucose), a nitrogen source (such as peptone or soybean meal), and essential minerals.

Experimental Protocol: Fermentation and Extraction of this compound (Circa 1950s)

-

Inoculum Preparation: A pure culture of Streptomyces chrysomallus was grown on a suitable agar (B569324) slant to generate a dense spore suspension.

-

Fermentation: A sterile liquid fermentation medium was inoculated with the spore suspension. The composition of a typical medium was:

-

Glucose: 20 g/L

-

Soybean Meal: 20 g/L

-

Sodium Chloride (NaCl): 5 g/L

-

Dipotassium Phosphate (K₂HPO₄): 1.5 g/L

-

Calcium Carbonate (CaCO₃): 2 g/L

-

-

The fermentation was carried out in shake flasks or stirred-tank fermenters at approximately 28-30°C for 5 to 7 days. Aeration was crucial for antibiotic production.

-

Extraction: After the fermentation period, the culture broth was harvested. The mycelium was separated from the broth by filtration or centrifugation. The crude this compound complex was then extracted from the culture filtrate using an organic solvent, typically ethyl acetate. The solvent phase, containing the red-pigmented antibiotic, was then concentrated under reduced pressure to yield a crude extract.

Separation of the this compound Complex

A seminal contribution by Brockmann and Pfennig in 1952 was the demonstration that the crude this compound was a mixture of closely related compounds. They employed the technique of counter-current distribution to separate this complex into three main components: this compound₁, this compound₂, and this compound₃.[1]

Experimental Protocol: Counter-Current Distribution of this compound

-

Apparatus: A Craig counter-current distribution apparatus, consisting of a series of interconnected glass tubes, was used.[2] This allowed for a multi-stage liquid-liquid extraction process.

-

Solvent System: A biphasic solvent system was prepared. A common system for separating actinomycins was a mixture of benzene (B151609) and a buffered aqueous solution.

-

Procedure:

-

The crude this compound extract was dissolved in a small volume of the lower phase of the solvent system and introduced into the first tube of the apparatus.

-

The apparatus was then subjected to a series of several hundred automated transfers. In each transfer, the upper phase was moved to the subsequent tube, while fresh upper phase was introduced into the first tube.

-

This process partitioned the components of the mixture between the mobile upper phase and the stationary lower phase based on their differential partition coefficients.

-

-

Analysis: After the desired number of transfers, the concentration of the actinomycin components in each tube was determined spectrophotometrically by measuring the absorbance of the red pigment. Plotting the concentration against the tube number revealed distinct peaks corresponding to this compound₁, C₂, and C₃.

The workflow for the discovery and separation of the this compound complex is illustrated in the following diagram:

Early Characterization and Biological Activity

Following the successful separation of the this compound complex, initial studies focused on characterizing the individual components and evaluating their biological activities.

Physicochemical Properties

Early characterization relied on techniques such as paper chromatography to assess the purity and relative polarity of the separated components.

Experimental Protocol: Paper Chromatography of this compound Components

-

Stationary Phase: A strip of Whatman No. 1 filter paper was used.

-

Mobile Phase: A suitable solvent system, often a mixture of butanol, acetic acid, and water, was employed.

-

Procedure:

-

A small spot of the purified this compound component (dissolved in a volatile solvent) was applied near the bottom of the paper strip.

-

The paper was then suspended in a sealed chromatography tank with the bottom edge immersed in the mobile phase.

-

The solvent was allowed to ascend the paper by capillary action, separating the components based on their differential partitioning between the stationary paper and the mobile solvent.

-

-

Visualization: The separated actinomycins appeared as distinct red spots on the chromatogram. The retention factor (Rf value) for each spot was calculated to aid in identification and comparison.

Antibacterial Spectrum

The primary biological activity of interest for the newly discovered actinomycins was their antibacterial potency. The this compound complex and its individual components were tested against a range of pathogenic bacteria.

| Microorganism | This compound Complex MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus | 0.25 | [3] |

| Mycobacterium tuberculosis H37Rv | 0.062 | [3] |

Note: Early quantitative data on the specific MICs for C₁, C₂, and C₃ are scarce in readily available literature. The data presented is for the complex or a mixture of its components.

In Vivo Toxicity

Early toxicological studies were crucial to assess the potential for therapeutic use. These studies were typically conducted in mice to determine the acute toxicity of the compounds.

| Compound/Complex | Animal Model | Route of Administration | LD₅₀ (mg/kg) | Reference(s) |

| Actinomycin D (for comparison) | Mouse | Intraperitoneal (i.p.) | 0.8 | [4] |

| Actinomycin D | Mouse | Intraperitoneal (i.p.) | 4.0 | [5] (Note: High variability in reported values) |

Early Insights into the Mechanism of Action

Even in the early stages of research, it was evident that actinomycins acted through a potent mechanism. The prevailing hypothesis, which has since been extensively validated, was that they interfere with DNA function.

The proposed mechanism involves the intercalation of the planar phenoxazone chromophore of the actinomycin molecule between adjacent guanine-cytosine base pairs in the DNA double helix.[6][7] This binding physically obstructs the progression of RNA polymerase along the DNA template, thereby inhibiting transcription (the synthesis of RNA from a DNA template).

The following diagram illustrates the simplified mechanism of action of this compound:

Early Clinical Studies

The potent cytotoxic effects of this compound observed in preclinical studies led to its investigation as an anticancer agent in the 1950s. One of the earliest and most notable applications was in the treatment of Hodgkin's disease (now known as Hodgkin lymphoma).

Treatment of Hodgkin's Disease

Early clinical trials explored the use of this compound in patients with advanced Hodgkin's disease, often in cases that were resistant to other available therapies.

Clinical Observations from Early Studies (1950s)

-

Patient Population: Patients with advanced or refractory Hodgkin's disease.

-

Dosage and Administration: While protocols varied, a common approach involved the intravenous administration of this compound. One study reported administering the drug to 35 patients with various malignancies.[8]

-

Efficacy: In a study of 11 patients with Hodgkin's disease, four experienced brief objective remissions lasting from two to four months.[8] Other reports also noted remarkable regressions of tumors upon treatment.[9]

-

Toxicity: Early reports suggested that the therapeutic use of this compound was associated with some level of toxicity, though one study with 35 patients reported no evidence of toxic reactions at the administered doses.[8] The potential for pancytopenia was a consideration, suggesting that this compound might be particularly useful in cases where other myelosuppressive agents could not be used.[8]

These early clinical findings, though modest by today's standards, were significant in demonstrating the potential of antibiotic-derived compounds in cancer chemotherapy and spurred further research into the actinomycin family.

Conclusion

The early research on this compound, spearheaded by the meticulous work of Brockmann and his contemporaries, represents a landmark in the history of natural product chemistry and drug discovery. Their successful isolation of Streptomyces chrysomallus, the development of sophisticated separation techniques like counter-current distribution to resolve the this compound complex, and the initial characterization of its potent biological activities provided a crucial foundation for the field. These pioneering studies not only introduced a new class of powerful therapeutic agents but also established fundamental methodologies for the isolation and analysis of complex natural products. The early clinical investigations, particularly in Hodgkin's disease, highlighted the therapeutic potential of these compounds beyond their antibacterial properties, foreshadowing the significant role that actinomycins, especially Actinomycin D, would come to play in cancer chemotherapy. This in-depth look at the genesis of this compound research offers valuable insights into the rigorous scientific inquiry that defined the golden age of antibiotics and continues to inspire modern drug development.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. "Countercurrent Distribution Machine, 1940-1960" by Lyman Craig and Otto Post [digitalcommons.rockefeller.edu]

- 3. Identification of actinomycins by high performance liquid chromatography and fast atom bombardment mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enhanced toxicity for mice of combinations of antibiotics with Escherichia coli cells or Salmonella typhosa endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of actinomycin D on mouse thymus in vivo chromatin degradation to nucleosomes and inhibition of RNA and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemotherapy - Wikipedia [en.wikipedia.org]

- 7. [Actinomycin D and its mechanisms of action] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The carcinolytic effect of this compound; a report of clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound in Treatment of Advanced Hodgkin's Disease - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Cytotoxic Mechanisms of Actinomycin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Actinomycin (B1170597) C, a member of the actinomycin family of chromopeptide lactone antibiotics, is a potent cytotoxic agent with significant applications in cancer chemotherapy and molecular biology research. Its profound anti-tumor activity stems from its ability to intercalate into DNA, primarily at GpC-rich sequences, thereby inhibiting transcription and inducing a cascade of cellular events culminating in cell death. This technical guide provides an in-depth exploration of the cytotoxic effects of Actinomycin C, detailing its molecular mechanisms of action, relevant signaling pathways, and comprehensive experimental protocols for its evaluation.

Core Mechanism of Action

The primary cytotoxic mechanism of this compound is the inhibition of RNA synthesis.[1] By inserting its phenoxazone ring between guanine (B1146940) and cytosine base pairs of DNA, it physically obstructs the movement of RNA polymerase along the DNA template. This leads to a global arrest of transcription, preventing the synthesis of messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). The resulting translational arrest and depletion of short-lived proteins are critical triggers for the subsequent cytotoxic effects.

Quantitative Cytotoxicity Data

The cytotoxic potency of this compound, often presented as the half-maximal inhibitory concentration (IC50), varies across different cell lines. This variability can be attributed to differences in cellular uptake, DNA repair capacity, and the status of key signaling pathways. The following table summarizes the IC50 values of Actinomycin D (a closely related and often interchangeably used analog) in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) |

| HCT-116 | Colorectal Cancer | 2.85 ± 0.10 | 48 |

| HT-29 | Colorectal Cancer | 6.38 ± 0.46 | 48 |

| SW620 | Colorectal Cancer | 6.43 ± 0.16 | 48 |

| SW480 | Colorectal Cancer | 8.65 ± 0.31 | 48 |

| A549 | Lung Carcinoma | 0.201 | 48 |

| PC3 | Prostate Cancer | 0.276 | 48 |

| A2780 | Ovarian Cancer | 1.7 | Not Specified |

| Various Aerodigestive Tract Cancers | Head and Neck, Esophageal, Lung | 0.021 - 2.96 | Not Specified |

Note: IC50 values are highly dependent on experimental conditions, including cell density, incubation time, and the specific assay used.

Signaling Pathways in this compound-Induced Cytotoxicity

This compound-induced cytotoxicity is a multi-faceted process involving the activation of several key signaling pathways that converge on cell cycle arrest and apoptosis.

p53-Dependent Apoptotic Pathway